
(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of hydrazones. Hydrazones are a class of organic compounds characterized by the presence of a nitrogen-nitrogen bond and a nitrogen-carbon double bond in their structure . They are often used in the synthesis of various organic compounds and have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of hydrazones typically consists of a carbon-nitrogen double bond (C=N) and a nitrogen-nitrogen single bond (N-N). The exact structure of “(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate” would depend on the specific arrangement and bonding of these atoms .Chemical Reactions Analysis
Hydrazones are known to undergo a variety of chemical reactions, including oxidation, reduction, and formation of heterocyclic compounds . The specific reactions that “this compound” would undergo would depend on its exact molecular structure.Scientific Research Applications
Photophysical and Electrochemical Properties
- Cyclometalated Iridium(III) Complexes : Studies have shown that cyclometalated iridium(III) complexes with phenyl-imidazole ligands exhibit varied photophysical and electrochemical properties. These properties depend on the substitution patterns on the ligands, indicating potential for use in light-emitting applications and electronic devices due to their phosphorescence emission across a wide spectrum (Baranoff et al., 2011).
Structural and Reactivity Insights
- Schiff Base Metal Complexes : Schiff base ligands, when combined with metal salts, form complexes with significant synthetic importance and diverse structural possibilities. These complexes have been investigated for their thermal stability, geometrical structures, and even antimicrobial activity, showcasing potential applications in the development of new materials with specific biological activities (El-Sonbati et al., 2016).
Potential Applications in Sensing and Photocatalysis
- Luminescent Cyclometalated Iridium(III) Complexes : Complexes containing di-2-picolylamine (DPA) moieties have been explored for their luminescent properties, cation binding, and cytotoxic activity. These studies suggest potential applications in the development of sensors for metal ions and therapeutic agents, due to their ability to exhibit intense, long-lived luminescence and selectively bind to zinc ions (Lee et al., 2011).
Insights into Molecular Construction and Reactivity
- Metal Picolyl Complexes : The synthesis and characterization of alkali metallated picoline complexes provide insights into ligand-metal bonding possibilities and structural diversity. These findings can inform the design and synthesis of molecular constructions incorporating picolyl scaffolds, highlighting the impact of metal type and neutral donor molecules on complex structures (Kennedy et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-[(E)-(dimethylhydrazinylidene)methyl]phenyl] pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18(2)17-11-12-6-8-13(9-7-12)20-15(19)14-5-3-4-10-16-14/h3-11H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEICHLHGUBDOTH-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride](/img/structure/B2709439.png)
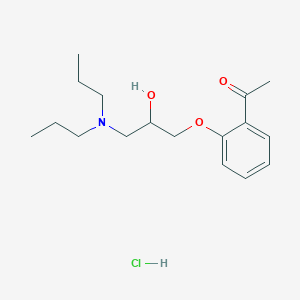
![7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2709441.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2709442.png)

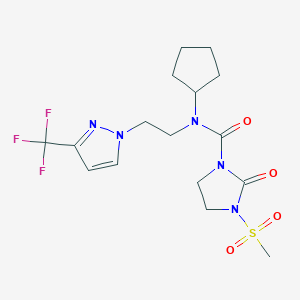
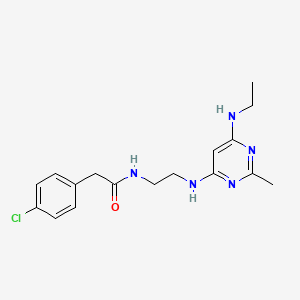
![Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2709450.png)
![Methyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2709451.png)
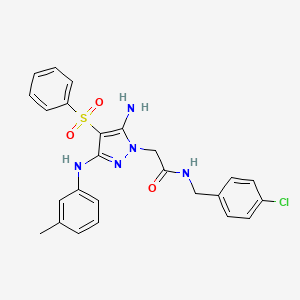
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2709457.png)
![Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B2709458.png)
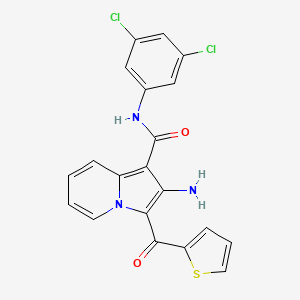
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-cyclopentylsulfanylacetamide](/img/structure/B2709460.png)